(1,1-Dioxothiolan-3-yl)thiourea
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Overview
Description
(1,1-Dioxothiolan-3-yl)thiourea is an organosulfur compound with a unique structure that includes a thiourea moiety and a dioxothiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothiolan-3-yl)thiourea typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions are optimized to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxothiolan-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various thiourea derivatives.
Scientific Research Applications
(1,1-Dioxothiolan-3-yl)thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (1,1-Dioxothiolan-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Thiourea: A simpler analog with similar biological activities but lacks the dioxothiolan ring.
Dithiocarbamates: Compounds with similar sulfur-containing functional groups used in agriculture and medicine.
Uniqueness: (1,1-Dioxothiolan-3-yl)thiourea is unique due to the presence of the dioxothiolan ring, which enhances its stability and reactivity compared to simpler thiourea derivatives. This structural feature also contributes to its diverse applications and biological activities .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c6-5(10)7-4-1-2-11(8,9)3-4/h4H,1-3H2,(H3,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQAFLPPDHWQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305855-95-2 |
Source
|
Record name | (1,1-dioxo-1lambda6-thiolan-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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